molecular formula C19H17N7O2S B2530668 (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797736-49-2

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2530668
CAS RN: 1797736-49-2
M. Wt: 407.45
InChI Key: AAPNFNLDTFJKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Activity and Molecular Docking

Research on thiophene-based heterocyclic compounds has shown significant in vitro enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies of these compounds revealed significant interactions at the enzyme active sites, indicating potential for further pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

Structural and Theoretical Studies

Another study focused on the synthesis and characterization of a compound by different spectroscopic techniques and single crystal X-ray diffraction. Theoretical calculations, including density functional theory (DFT), were employed to substantiate the experimental findings. The study provides insights into the structural and electronic properties of the compound, highlighting the potential for applications in materials science and molecular engineering (Karthik et al., 2021).

Anticancer Evaluation

Another line of research involves the synthesis of compounds for anticancer evaluation. One study prepared a series of compounds and evaluated their anticancer activity against various human cancer cells. The study found specific compounds with significant growth inhibitory effects, suggesting the potential for developing new anticancer agents (Gouhar & Raafat, 2015).

Antibacterial and Antifungal Activity

Compounds synthesized with a focus on pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. The study demonstrates the potential of these compounds as bases for developing new antimicrobial agents, highlighting the importance of molecular structure in determining biological activity (Swarnkar, Ameta, & Vyas, 2014).

properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2S/c27-19(13-3-1-5-16(9-13)26-12-20-23-24-26)25-7-2-4-14(10-25)17-21-22-18(28-17)15-6-8-29-11-15/h1,3,5-6,8-9,11-12,14H,2,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPNFNLDTFJKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.